molecular formula C26H29NO3 B13434189 Benzyl 2-(dibenzylamino)-5-hydroxypentanoate

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate

Cat. No.: B13434189
M. Wt: 403.5 g/mol
InChI Key: FLHNNBIEYWIONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, which is further substituted with two benzyl groups and a hydroxypentanoate moiety

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

benzyl 2-(dibenzylamino)-5-hydroxypentanoate

InChI

InChI=1S/C26H29NO3/c28-18-10-17-25(26(29)30-21-24-15-8-3-9-16-24)27(19-22-11-4-1-5-12-22)20-23-13-6-2-7-14-23/h1-9,11-16,25,28H,10,17-21H2

InChI Key

FLHNNBIEYWIONI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate typically involves the reaction of benzylamine with benzyl bromide under basic conditions to form dibenzylamine. This intermediate is then reacted with 5-hydroxypentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Benzyl bromide, NaH, Ag2O

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate is unique due to its specific structure, which includes a hydroxypentanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from precursors that contain dibenzylamine and hydroxypentanoic acid derivatives. The general synthetic route includes:

  • Formation of the Hydroxypentanoate : Starting from pentanoic acid, hydroxylation is performed to introduce the hydroxyl group.
  • N-Alkylation : Dibenzylamine is then reacted with the hydroxypentanoate to form the target compound through N-alkylation.
  • Purification : The final product is purified using chromatography techniques.

This synthesis pathway allows for the modification of functional groups, which can enhance biological activity.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic properties of related compounds, particularly against Leishmania amazonensis. For instance, a compound structurally similar to this compound exhibited moderate activity with an IC50 value of 91.1 µM against the promastigote form of L. amazonensis . This indicates a potential for further exploration in treating leishmaniasis.

Cytotoxicity

While specific cytotoxicity tests for this compound have not been extensively documented, related compounds have shown varying degrees of cytotoxicity. For example, compounds with similar structural motifs have been assessed for their safety profiles in vitro, demonstrating a need for careful evaluation when considering therapeutic applications.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. The presence of the dibenzylamino group is hypothesized to enhance interaction with biological membranes or specific receptors, leading to altered cellular responses.

Case Study 1: Antileishmanial Activity

A recent study focused on a series of amidoxime derivatives similar to this compound, evaluating their effectiveness against Leishmania spp. The study highlighted that modifications in the chemical structure could significantly influence both efficacy and selectivity towards parasitic targets .

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships has shown that variations in substituents on the benzene ring and hydroxypentanoate chain can lead to enhanced biological activities. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and bioavailability .

Data Tables

Compound NameIC50 (µM)Target OrganismReference
This compoundTBDTBDTBD
Similar Amidoxime Derivative91.1Leishmania amazonensis
Hit Compound (related structure)5.4Leishmania spp.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.